3-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one

Lipophilicity Drug-likeness Physicochemical profiling

3-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one (CAS 1863035-96-4) is a brominated N-aryl pyridin-2(1H)-one derivative with molecular formula C₁₂H₁₀BrNO₂ and molecular weight 280.12 g·mol⁻¹. The compound features a bromine atom at the 3-position of the pyridinone ring and a 3-methoxyphenyl substituent at N1, placing it within the broader class of N-aryl pyridinones that serve as privileged scaffolds in kinase inhibitor and bromodomain inhibitor drug discovery programs.

Molecular Formula C12H10BrNO2
Molecular Weight 280.121
CAS No. 1863035-96-4
Cat. No. B2739765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one
CAS1863035-96-4
Molecular FormulaC12H10BrNO2
Molecular Weight280.121
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2C=CC=C(C2=O)Br
InChIInChI=1S/C12H10BrNO2/c1-16-10-5-2-4-9(8-10)14-7-3-6-11(13)12(14)15/h2-8H,1H3
InChIKeySYBFSEXLUVUZOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one (CAS 1863035-96-4): Physicochemical Identity and Scaffold Classification for Procurement Decisions


3-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one (CAS 1863035-96-4) is a brominated N-aryl pyridin-2(1H)-one derivative with molecular formula C₁₂H₁₀BrNO₂ and molecular weight 280.12 g·mol⁻¹ [1]. The compound features a bromine atom at the 3-position of the pyridinone ring and a 3-methoxyphenyl substituent at N1, placing it within the broader class of N-aryl pyridinones that serve as privileged scaffolds in kinase inhibitor and bromodomain inhibitor drug discovery programs [2]. As catalogued by multiple commercial suppliers, it is offered at ≥98% purity (HPLC) and is primarily positioned as a synthetic building block for medicinal chemistry derivatization via cross-coupling at the 3-bromo position .

Why Generic Substitution Fails for 3-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one: Positional Bromine and Methoxy Regiochemistry Drive Divergent Reactivity and Physicochemical Profiles


Within the N-aryl pyridin-2(1H)-one family, seemingly minor positional variations produce measurably distinct properties that preclude casual analog substitution. The 3-bromo substitution pattern generates a lipophilicity profile (XLogP3-AA = 2.8) that differs by +0.5 log units from the 4-bromo positional isomer (XLogP = 2.3) and by +0.9 log units from the non-brominated parent scaffold (XLogP = 1.9), differences that are pharmaceutically meaningful for membrane permeability and non-specific protein binding predictions [1]. Furthermore, the ortho/para-directing electronic effects of the pyridinone carbonyl mean that the 3-bromo position provides distinct regiochemical reactivity in palladium-catalyzed cross-coupling compared to the 4-bromo isomer, directly impacting which derivatized analogs can be accessed [2]. The quantitative evidence below substantiates why selection of the 3-bromo-3-methoxy regioisomer must be an intentional, data-driven procurement decision rather than a default purchase.

Quantitative Differentiation Evidence for 3-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one vs. Closest Analogs


XLogP Lipophilicity: 3-Bromo-3-methoxy Target vs. 4-Bromo Positional Isomer

The target compound exhibits a computed XLogP3-AA of 2.8, compared to 2.3 for the 4-bromo positional isomer (4-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one, CAS 2090600-22-7), representing a ΔlogP of +0.5 units [1]. Both compounds share identical molecular weight (280.12), TPSA (29.5 Ų), hydrogen bond donor/acceptor counts (0/2), and rotatable bond count (2), isolating the lipophilicity difference to the bromine substitution position alone [1].

Lipophilicity Drug-likeness Physicochemical profiling

Lipophilicity Enhancement from Bromination: Target vs. Non-Brominated Parent Scaffold

Bromination at the 3-position of the pyridinone ring substantially increases lipophilicity relative to the non-brominated parent scaffold 1-(3-methoxyphenyl)pyridin-2(1H)-one (CAS 725256-34-8). The target compound has XLogP3-AA = 2.8, whereas the debromo analog has XLogP ≈ 1.9, yielding a ΔlogP of +0.9 units . This increase is accompanied by a molecular weight increase of 78.9 g·mol⁻¹ (from 201.22 to 280.12), consistent with the introduction of a bromine atom [1].

Lead optimization Fragment elaboration logP-driven design

Methoxy Regioisomer Comparison: 3-Methoxyphenyl vs. 2-Methoxyphenyl Substitution

Comparison of the target (3-methoxyphenyl) with its N-aryl regioisomer 3-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one (CAS 2091941-53-4) reveals identical computed XLogP3-AA (2.8), TPSA (29.5 Ų), and all other standard computed descriptors [1]. The sole differentiating feature is the methoxy group position on the N-phenyl ring, which alters the conformational landscape of the N-aryl bond and, consequently, the three-dimensional presentation of the methoxy oxygen for potential hydrogen-bond acceptor interactions [2].

Regioisomerism Pharmacophore geometry Conformational analysis

Synthetic Utility at the 3-Bromo Position: Cross-Coupling Reactivity Advantage

The 3-bromo substituent on the pyridin-2(1H)-one ring serves as a synthetic handle for transition-metal-catalyzed cross-coupling reactions, most notably Suzuki-Miyaura coupling with arylboronic acids. Unlike the 4-bromo positional isomer, the 3-position benefits from the electron-withdrawing effect of the adjacent C2 carbonyl, which activates the C-Br bond toward oxidative addition with Pd(0) catalysts [1]. The compound is commercially available at 98% purity (HPLC) from multiple suppliers, enabling direct use in parallel medicinal chemistry libraries without additional purification .

Suzuki coupling Palladium catalysis Building block diversification

N-Aryl Pyridin-2(1H)-one Scaffold Privilege in Kinase Inhibitor Discovery

The N-aryl pyridin-2(1H)-one chemotype has been validated as a productive scaffold in multiple kinase inhibitor drug discovery programs. Selness et al. (2011) reported a series of N-aryl pyridinone p38 MAP kinase inhibitors where systematic SAR exploration of the N-aryl ring and pyridinone substitution yielded compounds with IC₅₀ values in the low nanomolar range; the clinical candidate PH-797804 (an N-aryl pyridinone with a 3-bromo substituent) achieved p38α IC₅₀ = 26 nM and Kᵢ = 5.8 nM [1]. While the target compound (CAS 1863035-96-4) itself has no published target-specific IC₅₀ data, its scaffold identity and substitution pattern place it within this therapeutically relevant chemical space.

Kinase inhibition p38 MAP kinase Scaffold privilege Drug discovery

GHS Hazard Classification and Safe Handling Requirements

The target compound carries GHS07 hazard classification (Harmful/Irritant) with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) hazard statements . This hazard profile is consistent with the class of brominated heterocyclic building blocks and necessitates standard laboratory personal protective equipment (PPE) and ventilation controls during handling. The safety profile is sufficiently documented via a Safety Data Sheet (SDS) to meet institutional chemical hygiene plan requirements, which is a prerequisite for procurement in regulated laboratory environments.

Safety assessment GHS classification Laboratory procurement

Evidence-Backed Application Scenarios for 3-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one (CAS 1863035-96-4)


Kinase-Focused Fragment Elaboration and Library Synthesis

For medicinal chemistry teams pursuing N-aryl pyridin-2(1H)-one-based kinase inhibitors (p38 MAP kinase, bromodomain, or related targets), the target compound provides a pre-functionalized 3-bromo diversification vector on an established privileged scaffold [1]. Its XLogP of 2.8 places it in a lipophilicity range compatible with lead-like chemical space, and the 3-bromo position enables late-stage Suzuki-Miyaura diversification to generate focused compound libraries. Procurement of this building block at 98% purity (Leyan, Fluorochem) allows direct use in parallel synthesis without pre-purification, reducing cycle time from building block acquisition to screening data [2].

Positional Isomer Screening for SAR Triage

When structure-activity relationship studies require systematic comparison of bromine substitution position effects, the target compound (3-bromo) serves as the specific regioisomer for this purpose. The 0.5 log unit XLogP difference between the 3-bromo (XLogP 2.8) and 4-bromo (XLogP 2.3) isomers [1] may translate to differential cellular permeability or non-specific binding, making both isomers essential for rigorous SAR deconvolution. Researchers should procure both positional isomers in parallel when designing matched-pair analog sets.

Cross-Coupling Methodology Development and Substrate Scope Studies

The 3-bromo substituent, positioned α to the electron-withdrawing pyridinone carbonyl, represents a distinct electronic environment for palladium-catalyzed cross-coupling methodology development [1]. This compound can serve as a standardized test substrate for evaluating new catalytic systems (ligands, precatalysts, reaction conditions) targeting activated heteroaryl bromides, with the commercial availability of the 4-bromo isomer enabling direct reactivity comparisons within a single study [2].

Bromodomain Inhibitor Probe Design

Pyridin-2(1H)-one derivatives have been claimed extensively in the patent literature as bromodomain inhibitors targeting BET family proteins (BRD2, BRD3, BRD4, BRDT) [1]. The target compound's scaffold identity and 3-bromo diversification handle position it as a viable starting material for synthesizing novel bromodomain-targeting chemical probes. While the compound itself lacks published BRD Kd or IC₅₀ data, the class-level precedent supports its use in exploratory bromodomain inhibitor synthesis [2].

Quote Request

Request a Quote for 3-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.